

Coluracetam (CAS 135463-81-9): A Technical Whitepaper on its Research and Discovery

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

Coluracetam (CAS Number: 135463-81-9), also known as MKC-231 or BCI-540, is a synthetic nootropic compound belonging to the racetam class. First synthesized in 1993, it has been a subject of research for its potential cognitive-enhancing and neuroprotective properties. This document provides an in-depth technical guide on the research and discovery timeline of **Coluracetam**, detailing its mechanism of action, key experimental protocols, and findings from preclinical and clinical studies.

Introduction

Coluracetam, with the chemical formula C₁₉H₂₃N₃O₃, was initially developed by Mitsubishi Tanabe Pharma Corporation in the 1990s as a potential therapeutic agent for Alzheimer's disease.[1][2] Its primary mechanism of action distinguishes it from many other nootropics; it is a potent enhancer of high-affinity choline uptake (HACU), the rate-limiting step in the synthesis of the neurotransmitter acetylcholine (ACh).[1][3] Deficits in cholinergic neurotransmission are a well-established hallmark of Alzheimer's disease and other cognitive disorders. By augmenting the HACU process, **Coluracetam** was hypothesized to ameliorate these deficits and improve cognitive function.

Following its initial investigation for Alzheimer's, the rights to **Coluracetam** were licensed to BrainCells Inc. for the exploration of its therapeutic potential in major depressive disorder



(MDD) with comorbid generalized anxiety disorder (GAD).[1][3] This shift in focus was prompted by preclinical evidence suggesting its broader effects on neuronal health and function.

Research and Discovery Timeline

The development of **Coluracetam** has progressed through several key phases, from its initial synthesis to preclinical and clinical investigations.



Year	Milestone	Organization	Key Findings/Significanc e
1993	First synthesis and initial research.	Mitsubishi Tanabe Pharma Corporation	Identified as a high- affinity choline uptake (HACU) enhancer with potential for treating cognitive deficits.[1]
1990s - Early 2000s	Preclinical development for Alzheimer's disease.	Mitsubishi Tanabe Pharma Corporation	Demonstrated efficacy in animal models of cholinergic dysfunction, particularly the AF64A-induced memory deficit model in rats.
2008	Initiation of Phase IIa clinical trial (NCT00621270).	BrainCells Inc.	Investigated the safety and efficacy of Coluracetam in patients with major depressive disorder and concomitant anxiety.
2010	Announcement of Phase IIa clinical trial results.	BrainCells Inc.	The trial showed a potential therapeutic signal in the targeted patient population.

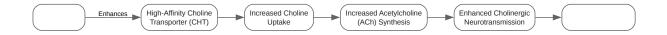
Mechanism of Action: High-Affinity Choline Uptake Enhancement

The primary pharmacological target of **Coluracetam** is the high-affinity choline transporter (CHT). By enhancing the efficiency of this transporter, **Coluracetam** increases the uptake of



choline into presynaptic cholinergic neurons. This, in turn, boosts the synthesis and subsequent release of acetylcholine, a neurotransmitter crucial for learning, memory, and attention.

The signaling pathway can be visualized as follows:



Click to download full resolution via product page

Mechanism of **Coluracetam** on Cholinergic Neurotransmission.

Key Experimental Protocols Synthesis of Coluracetam

While a detailed, step-by-step synthesis protocol from a peer-reviewed publication is not readily available in the public domain, the general synthesis of related acetamide derivatives often involves the reaction of a primary or secondary amine with an activated carboxylic acid derivative, such as an acyl chloride or an anhydride. For **Coluracetam**, this would likely involve the coupling of 2-(2-oxopyrrolidin-1-yl)acetic acid with N-(2,3-dimethyl-5,6,7,8-tetrahydrofuro[2,3-b]quinolin-4-amine).

High-Affinity Choline Uptake (HACU) Assay in Rat Brain Synaptosomes

This assay is fundamental to characterizing the activity of **Coluracetam**. The following is a generalized protocol based on established methodologies.

Objective: To measure the uptake of radiolabeled choline into isolated nerve terminals (synaptosomes) from rat brain tissue.

Materials:

- Rat brain tissue (e.g., hippocampus, cortex)
- Sucrose solution (0.32 M)



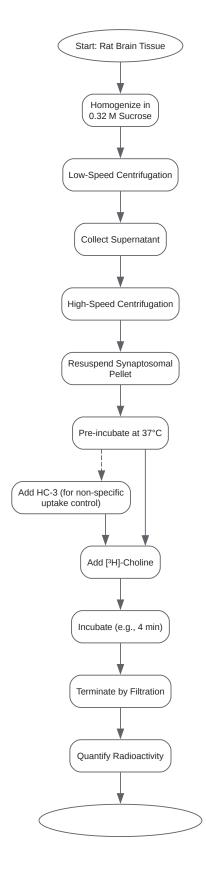
- Krebs-Ringer buffer
- [3H]-Choline
- Hemicholinium-3 (HC-3), a specific inhibitor of HACU
- Scintillation fluid and counter

Procedure:

- Synaptosome Preparation:
 - Homogenize fresh rat brain tissue in ice-cold 0.32 M sucrose.
 - Centrifuge the homogenate at low speed to remove nuclei and cell debris.
 - Centrifuge the resulting supernatant at high speed to pellet the crude synaptosomal fraction.
 - Resuspend the synaptosomal pellet in Krebs-Ringer buffer.
- · Uptake Assay:
 - Pre-incubate aliquots of the synaptosomal suspension at 37°C.
 - To determine non-specific uptake, add HC-3 to a subset of samples.
 - Initiate the uptake reaction by adding [3H]-choline to all samples.
 - Incubate for a short period (e.g., 4 minutes) to measure the initial rate of uptake.
 - Terminate the reaction by rapid filtration through glass fiber filters and washing with icecold buffer.
- Quantification:
 - Place the filters in scintillation vials with scintillation fluid.
 - Measure the radioactivity using a liquid scintillation counter.



 Calculate specific HACU by subtracting the non-specific uptake (in the presence of HC-3) from the total uptake.





Click to download full resolution via product page

Workflow for the High-Affinity Choline Uptake (HACU) Assay.

AF64A-Induced Cholinergic Deficit Model in Rats

This animal model is crucial for evaluating the in vivo efficacy of compounds like **Coluracetam**.

Objective: To induce a specific lesion of cholinergic neurons in the rat brain to model the cholinergic deficit observed in neurodegenerative diseases.

Materials:

- Male Wistar rats
- Ethylcholine mustard aziridinium ion (AF64A)
- Stereotaxic apparatus
- Anesthetic

Procedure:

- · Surgery and Injection:
 - Anesthetize the rats and place them in a stereotaxic apparatus.
 - Perform a craniotomy to expose the desired brain region (e.g., intracerebroventricular injection to target the hippocampus and cortex).
 - Slowly infuse AF64A (e.g., 3 nmol in 2 μl per ventricle) into the lateral ventricles.[4] Control
 animals receive vehicle injections.
- Post-operative Care and Washout Period:
 - Provide appropriate post-operative care.
 - Allow a washout period of at least two weeks for the neurotoxic effects to stabilize.



· Behavioral Testing:

- Assess cognitive function using standardized behavioral tests such as the Morris water maze, radial arm maze, or passive avoidance task.[5]
- Neurochemical Analysis:
 - Following behavioral testing, sacrifice the animals and dissect the brain regions of interest.
 - Measure cholinergic markers, such as choline acetyltransferase (ChAT) activity and acetylcholine levels, to confirm the cholinergic lesion.

Preclinical and Clinical Findings Preclinical Data

- In Vitro: Studies on rat hippocampal synaptosomes treated with AF64A demonstrated that
 Coluracetam significantly enhanced HACU.[1]
- In Vivo: In AF64A-treated rats, oral administration of **Coluracetam** was shown to improve performance in various memory tasks, including the Morris water maze and passive avoidance tests.[1][5] Notably, these cognitive improvements were observed to be long-lasting.

Preclinical Study Parameter	Observation	
Animal Model	Rats with AF64A-induced cholinergic deficits	
Dosage (Oral)	0.3 - 3.0 mg/kg	
Primary Outcome	Amelioration of learning and memory impairments	
Biochemical Correlate	Increased hippocampal acetylcholine levels	

Clinical Data

A Phase IIa clinical trial (NCT00621270) was conducted to evaluate the safety and efficacy of **Coluracetam** in adults with major depressive disorder and comorbid anxiety.



Clinical Trial Parameter	Details	
Trial Identifier	NCT00621270	
Phase	lla	
Indication	Major Depressive Disorder with Anxiety	
Dosage	80 mg three times daily	
Primary Outcome	Change in Hamilton Depression Rating Scale (HAM-D) score	
Key Finding	A statistically significant improvement in the primary outcome was observed in the treatment group compared to placebo.	

Conclusion

Coluracetam is a nootropic agent with a well-defined mechanism of action centered on the enhancement of high-affinity choline uptake. Preclinical studies have consistently demonstrated its ability to ameliorate cognitive deficits in animal models of cholinergic dysfunction. While early clinical data in the context of major depressive disorder showed promise, further research is warranted to fully elucidate its therapeutic potential in various neurological and psychiatric conditions. The detailed experimental protocols provided herein serve as a valuable resource for researchers and drug development professionals interested in furthering the understanding of this intriguing compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. philoneuro.com [philoneuro.com]
- 2. clinmedjournals.org [clinmedjournals.org]



- 3. Induction of cortical cholinergic hypofunction and memory retention deficits through intracortical AF64A infusions PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of intracerebroventricular injection of AF64A on learning behaviors in rats -PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Arecoline via miniosmotic pump improves AF64A-impaired radial maze performance in rats: a possible model of Alzheimer's disease PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Coluracetam (CAS 135463-81-9): A Technical Whitepaper on its Research and Discovery]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1669302#cas-number-135463-81-9-research-and-discovery-timeline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com